6-Chloro-5-ethoxypyrimidin-4-amine
Description
6-Chloro-5-ethoxypyrimidin-4-amine (CAS: 5018-42-8) is a pyrimidine derivative characterized by a chlorine atom at position 6, an ethoxy group at position 5, and an amine group at position 2. This compound belongs to a class of heterocyclic aromatic amines widely used in pharmaceutical and agrochemical research due to their versatility in synthetic modifications. Pyrimidine derivatives are particularly valued for their role as intermediates in drug development, including kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C6H8ClN3O |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
6-chloro-5-ethoxypyrimidin-4-amine |
InChI |
InChI=1S/C6H8ClN3O/c1-2-11-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3,(H2,8,9,10) |
InChI Key |
YULINCVNCMGUJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CN=C1Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-chloro-5-ethoxypyrimidin-4-amine with key analogs, focusing on structural features, physicochemical properties, and applications:
Key Observations:
Substituent Effects on Reactivity: Ethoxy vs. Hydroxyl vs. Alkoxy: Hydroxyl-substituted analogs (e.g., CAS 1956307-44-0) exhibit higher polarity, making them suitable for aqueous-phase reactions but limiting blood-brain barrier penetration .
Biological Applications :
- This compound is critical in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors, such as the radiotracer [¹⁸F]PTBTK3 for positron emission tomography (PET) imaging .
- Methyl-substituted analogs (e.g., 6-chloro-2-methylpyrimidin-4-amine) are prioritized in agrochemical research due to their stability under environmental conditions .
Crystallographic and Stability Data: Derivatives like 5-[(4-ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (from ) demonstrate intermolecular N–H⋯N hydrogen bonding and π-π stacking, enhancing crystalline stability . This contrasts with this compound, where such data are less documented but predicted to follow similar trends.
Synthetic Flexibility :
- Ethoxy and methoxy groups are introduced via nucleophilic substitution under basic conditions, while chlorine at C6 is retained for further functionalization (e.g., Suzuki couplings) .
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